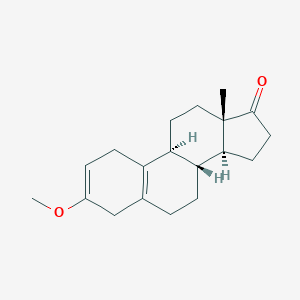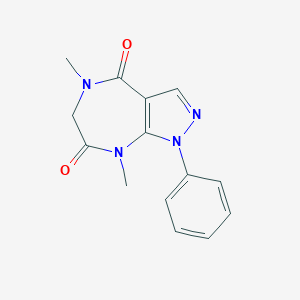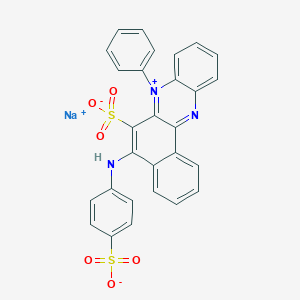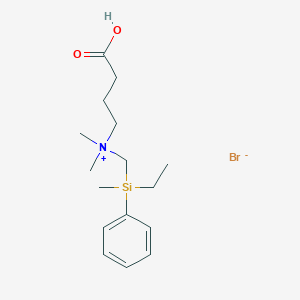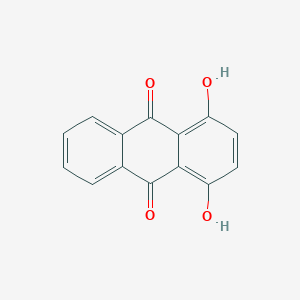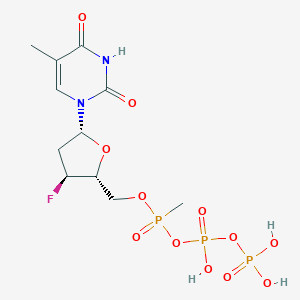
d-Ftmpp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ftmpp, also known as 2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6(2H)-one, is a synthetic compound that has been extensively studied for its potential use in scientific research. D-Ftmpp belongs to the class of benzoxazine compounds that have been shown to interact with the dopamine receptor system.
Aplicaciones Científicas De Investigación
D-Ftmpp has been extensively studied for its potential use in scientific research. It has been shown to interact with the dopamine receptor system and has been used as a tool to study the role of dopamine in various physiological and pathological conditions. D-Ftmpp has been used to study the effects of dopamine on learning and memory, drug addiction, and Parkinson's disease.
Mecanismo De Acción
D-Ftmpp has been shown to selectively activate the D1 dopamine receptor subtype. It binds to the receptor and induces a conformational change that activates downstream signaling pathways. The activation of the D1 receptor has been shown to increase the levels of cyclic AMP (cAMP) and activate protein kinase A (PKA) signaling pathways. These signaling pathways are involved in the regulation of various physiological processes, including learning and memory, drug addiction, and movement.
Efectos Bioquímicos Y Fisiológicos
D-Ftmpp has been shown to have various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, suggesting its potential use in the treatment of cognitive disorders. D-Ftmpp has also been shown to modulate the reward system in the brain, suggesting its potential use in the treatment of drug addiction. In addition, D-Ftmpp has been shown to improve motor function in animal models of Parkinson's disease, suggesting its potential use in the treatment of movement disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D-Ftmpp has several advantages for use in lab experiments. It is a selective agonist for the D1 dopamine receptor subtype, which allows for the specific activation of this receptor without affecting other dopamine receptor subtypes. This selectivity allows for the precise study of the role of the D1 receptor in various physiological and pathological conditions. However, D-Ftmpp also has limitations. Its effects are limited to the activation of the D1 receptor subtype, which may not fully reflect the complex interactions of the dopamine system in the brain. In addition, the use of D-Ftmpp in lab experiments requires careful consideration of the dose and duration of treatment to avoid potential side effects.
Direcciones Futuras
There are several future directions for research on D-Ftmpp. One potential direction is the study of the long-term effects of D-Ftmpp treatment on learning and memory. Another potential direction is the study of the potential use of D-Ftmpp in the treatment of drug addiction and movement disorders. In addition, further research is needed to fully understand the complex interactions of the dopamine system in the brain and the potential role of D-Ftmpp in these interactions.
Conclusion:
In conclusion, D-Ftmpp is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selective activation of the D1 dopamine receptor subtype has allowed for the study of the role of this receptor in various physiological and pathological conditions. D-Ftmpp has several advantages for use in lab experiments, but also has limitations that need to be considered. Further research is needed to fully understand the potential of D-Ftmpp in the treatment of cognitive disorders, drug addiction, and movement disorders.
Métodos De Síntesis
The synthesis of D-Ftmpp involves the reaction of d-Ftmpp5-methyl-3-pyridinyl-1H-inden-1-one with 4-morpholinylmethylamine in the presence of a base catalyst. The reaction yields the desired product with high purity and yield. The synthesis of D-Ftmpp has been optimized to produce the compound in large quantities for research purposes.
Propiedades
Número CAS |
139459-42-0 |
|---|---|
Nombre del producto |
d-Ftmpp |
Fórmula molecular |
C11H18FN2O12P3 |
Peso molecular |
482.19 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(24-9)5-23-27(2,17)25-29(21,22)26-28(18,19)20/h4,7-9H,3,5H2,1-2H3,(H,21,22)(H,13,15,16)(H2,18,19,20)/t7-,8+,9+,27?/m0/s1 |
Clave InChI |
WKXOZXVEHIXZBC-DMCCTYFOSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
Sinónimos |
3'-fluoro-2',3'-dideoxythymidine-5'-(alpha-methylphosphonyl)-beta,gamma-diphosphate d-FTMPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





